molecular formula C23H21N5O B605920 BAY1125976 CAS No. 1402608-02-9

BAY1125976

カタログ番号: B605920
CAS番号: 1402608-02-9
分子量: 383.4 g/mol
InChIキー: JBGYKRAZYDNCNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY1125976は、PI3K/AKT/mTORシグナル伝達経路に関与するセリン/スレオニンキナーゼであるAKT1およびAKT2の高選択的かつ強力なアロステリック阻害剤です。この経路は、細胞の増殖、増殖、生存、および代謝の調節において重要な役割を果たします。 This compoundは、PI3K/AKT/mTOR経路に異常がある癌の治療において、前臨床研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

BAY1125976の合成には、主要な中間体の調製から始まる複数の段階が含まれます反応条件には、通常、収率と純度を最適化するために、有機溶媒、触媒、および特定の温度と圧力の設定の使用が含まれます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を考慮して最適化されています。 連続フロー化学や自動合成などの高度な技術を使用して、生産速度を向上させ、一貫した品質を確保することができます .

化学反応の分析

反応の種類

BAY1125976は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、一方、置換反応はさまざまな置換されたイミダゾ[1,2-b]ピリダジン化合物を生成する可能性があります .

科学研究の用途

This compoundは、次のような幅広い科学研究用途があります。

科学的研究の応用

BAY1125976 has a wide range of scientific research applications, including:

作用機序

BAY1125976は、AKT1およびAKT2のリン酸化と活性を選択的に結合して阻害することにより、その効果を発揮します。この阻害は、ATP非競合的な方法で行われ、Thr308とSer473の両方でAKTのリン酸化を阻害します。 これにより、PI3K/AKT/mTORシグナル伝達経路が下流で阻害され、腫瘍細胞の増殖と生存が抑制されます .

類似の化合物との比較

類似の化合物

独自性

This compoundは、AKT1およびAKT2に対する高い選択性と効力を持ち、オフターゲット効果が最小限であるため、ユニークです。 そのATP非競合的阻害機序は、他のAKT阻害剤とは異なり、PI3K/AKT/mTOR経路の研究と標的とした癌治療の開発のための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

BAY1125976 is unique due to its high selectivity and potency for AKT1 and AKT2, with minimal off-target effects. Its non-ATP competitive inhibition mechanism distinguishes it from other AKT inhibitors, making it a valuable tool for studying the PI3K/AKT/mTOR pathway and developing targeted cancer therapies .

生物活性

BAY1125976 is a selective allosteric inhibitor of AKT1 and AKT2, which are critical components of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. This pathway is frequently activated in various cancers, contributing to tumor growth, survival, and resistance to therapies. The compound has been evaluated in several studies for its biological activity, particularly against cancers that exhibit aberrations in the PI3K-AKT-mTOR signaling cascade.

This compound operates by binding to an allosteric site on AKT1 and AKT2, which inhibits their kinase activity. This binding prevents the phosphorylation of key substrates, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. Specifically, this compound inhibits the phosphorylation of threonine 308 (T308) by PDK1, a crucial step for AKT activation. The compound has shown selectivity for full-length AKT proteins while not affecting truncated forms lacking the pleckstrin homology (PH) domain .

In Vitro Efficacy

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across a broad spectrum of human cancer cell lines. Notably, it exhibits particularly high activity in breast and prostate cancer cell lines that express estrogen or androgen receptors. The compound has been shown to reduce cell viability significantly in models with specific mutations such as PIK3CA^H1074R^ and AKT^E17K^, which are common in luminal B breast cancer .

In Vivo Studies

This compound has been tested in various animal models, including patient-derived xenografts (PDX) and established tumor models. It demonstrated strong antitumor efficacy in several settings:

  • Breast Cancer Models : Significant efficacy was observed in KPL4 (PIK3CA^H1074R^) and MCF7 models.
  • Prostate Cancer Models : Effective against LAPC-4 (AKT^E17K^) and AXF 984 anal cancer models .

Clinical Trials

A phase I clinical trial (NCT01915576) evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

  • Dosing Regimens : Patients received this compound either once daily (QD) or twice daily (BID) for 21 days per cycle.
  • Safety Profile : The drug was generally well tolerated; however, dose-limiting toxicities included increased liver enzymes and gastrointestinal symptoms.
  • Efficacy Outcomes : Among 78 patients enrolled, one patient achieved a partial response, while 30 had stable disease. The clinical benefit rate was approximately 27.9% for those treated at the recommended phase 2 dose .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Study TypeModel TypeKey Findings
In VitroHuman Cancer Cell LinesHigh potency against breast and prostate cancers; inhibits cell proliferation .
In VivoMouse ModelsSignificant antitumor activity in PDX and established tumor models .
Clinical TrialPhase I StudyWell tolerated; clinical benefit rate of 27.9%; one partial response observed .

特性

IUPAC Name

2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGYKRAZYDNCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402608-02-9
Record name BAY-1125976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402608029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1125976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7A1UM87X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate that was prepared in a manner analgous to that described for Example 4, (1.00 g, 93% purity) and ammonia (17.3 mL of a 7M solution in methanol) was heated at 130° C. under microwave irradiation for 5 hours. The volatile components were removed by distillation under reduced pressure. Crystallization from methanol/diisopropyl ether gave the title compound (672 mg, 72% yield) as a yellow solid.
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY1125976
Reactant of Route 2
BAY1125976
Reactant of Route 3
BAY1125976
Reactant of Route 4
BAY1125976
Reactant of Route 5
BAY1125976
Reactant of Route 6
BAY1125976

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。